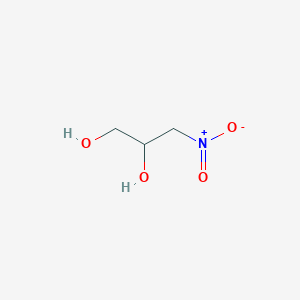
1,2-Propanediol, 3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-nitro- is an organic compound with the molecular formula C3H7NO4. It is a derivative of propanediol, where a nitro group is attached to the third carbon atom. This compound is known for its antimicrobial properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-nitro- can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the addition of bromine to di(hydroxymethyl)nitromethane, resulting in the formation of 1,2-Propanediol, 3-nitro-.
Industrial Production Methods: The industrial production of 1,2-Propanediol, 3-nitro- involves the bromination process mentioned above. This method is widely used due to its efficiency and high yield. The reaction is typically carried out at controlled temperatures to ensure the stability of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Propanediol, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: Nitro alcohols.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in pharmaceutical formulations due to its antimicrobial activity.
Industry: Utilized in the production of preservatives for personal care products and industrial applications.
Mecanismo De Acción
The antimicrobial activity of 1,2-Propanediol, 3-nitro- is primarily due to its ability to catalyze the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by the rapid consumption of oxygen, where oxygen acts as the final oxidant . This mechanism disrupts the cellular processes of microorganisms, leading to their inhibition or death.
Comparación Con Compuestos Similares
1,2-Ethanediol (Ethylene Glycol): A sweet, colorless liquid used in antifreeze and polyester fiber production.
1,2-Propanediol (Propylene Glycol): A colorless, viscous liquid used as a solvent for drugs and a moisturizing agent for foods.
1,2,3-Propanetriol (Glycerol): A sweet, syrupy liquid used in food, pharmaceuticals, and cosmetics.
Uniqueness: 1,2-Propanediol, 3-nitro- is unique due to its nitro group, which imparts antimicrobial properties not found in the other similar compounds. This makes it particularly valuable in applications requiring antimicrobial activity, such as preservatives and disinfectants.
Propiedades
Número CAS |
130930-29-9 |
|---|---|
Fórmula molecular |
C3H7NO4 |
Peso molecular |
121.09 g/mol |
Nombre IUPAC |
3-nitropropane-1,2-diol |
InChI |
InChI=1S/C3H7NO4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2 |
Clave InChI |
KNAFKGCUHDGMGE-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


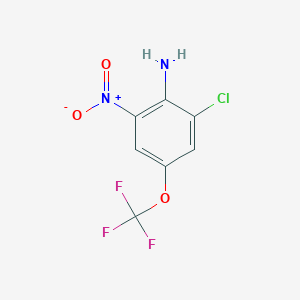

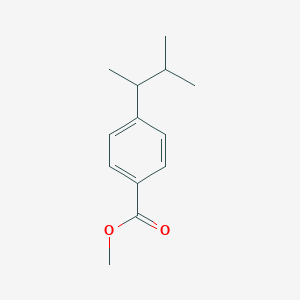
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
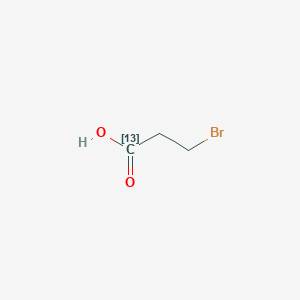
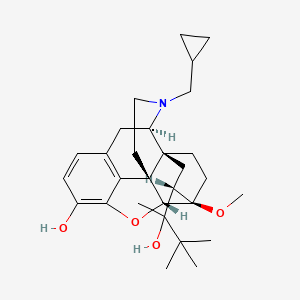
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)

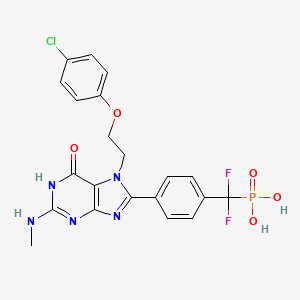
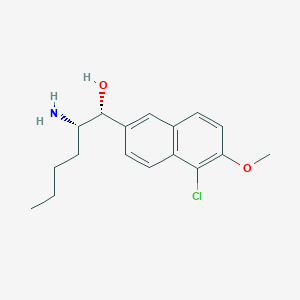
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

